2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1171923-49-1
VCID: VC8211731
InChI: InChI=1S/C19H22O4/c1-4-23-19(20)18-16(10-7-11-17(18)21-3)13-22-12-15-9-6-5-8-14(15)2/h5-11H,4,12-13H2,1-3H3
SMILES: CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C
Molecular Formula: C19H22O4
Molecular Weight: 314.4 g/mol

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester

CAS No.: 1171923-49-1

Cat. No.: VC8211731

Molecular Formula: C19H22O4

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester - 1171923-49-1

Specification

CAS No. 1171923-49-1
Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
IUPAC Name ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate
Standard InChI InChI=1S/C19H22O4/c1-4-23-19(20)18-16(10-7-11-17(18)21-3)13-22-12-15-9-6-5-8-14(15)2/h5-11H,4,12-13H2,1-3H3
Standard InChI Key NGCKEYRYKGRTSG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C
Canonical SMILES CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate, reflects its intricate substitution pattern. Key structural features include:

  • A benzoic acid backbone with esterification at the carboxyl group.

  • A methoxy (-OCH3_3) group at the 2-position.

  • A 2-methyl-benzyloxymethyl (-CH2_2OCH2_2C6_6H4_4-2-CH3_3) substituent at the 6-position.

The molecular structure is represented by the SMILES string CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C and the InChIKey NGCKEYRYKGRTSG-UHFFFAOYSA-N. These identifiers facilitate precise chemical database searches and computational modeling.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1171923-49-1
Molecular FormulaC19H22O4\text{C}_{19}\text{H}_{22}\text{O}_{4}
Molecular Weight314.4 g/mol
IUPAC NameEthyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate
SMILESCCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C
InChIKeyNGCKEYRYKGRTSG-UHFFFAOYSA-N

Physicochemical Behavior

The compound’s solubility and stability are influenced by its ester and ether functional groups. The ethyl ester enhances lipid solubility, potentially improving membrane permeability in biological systems. The methoxy and benzyloxymethyl groups contribute to steric hindrance, affecting reactivity in substitution or hydrolysis reactions.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly documented, analogous methods for related benzoic acid derivatives provide insights. A patent describing the synthesis of 2-methoxy-6-methylbenzoic acid (CN113072441A) offers a conceptual framework adaptable to this compound. The general approach involves:

  • Reduction Hydrogenation: Starting materials like nitrobenzoic acid derivatives undergo catalytic hydrogenation to yield aminobenzoic intermediates .

  • Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which decomposes to form phenolic intermediates .

  • Esterification and Methylation: Phenolic hydroxyl groups are methylated using dimethyl sulfate, followed by esterification to introduce the ethyl group .

Table 2: Representative Reaction Conditions for Analogous Syntheses

StepConditionsCatalysts/ReagentsYield (%)
Reduction Hydrogenation60–90°C, 0.5–1.5 MPa H2_2Pd/C or Pt/C85–92
Diazotization0–5°C, NaNO2_2, H2_2SO4_4Sulfuric acid78–85
Methylation30–45°C, (CH3_3)2_2SO4_4NaOH90–95
EsterificationReflux, ethanol/H2_2SO4_4Sulfuric acid88–93

Adapted from CN113072441A , these conditions highlight the importance of temperature control and catalyst selection in optimizing yield. For 2-methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester, additional steps would be required to introduce the benzyloxymethyl group, likely involving Williamson ether synthesis or nucleophilic substitution.

Challenges in Synthesis

The compound’s steric bulk complicates purification. Patent data emphasize vacuum distillation (e.g., 104–108°C at <100 Pa) to achieve >99.5% purity for intermediates. Similar techniques would be critical for isolating the final product.

Reactivity and Functional Transformations

Hydrolysis and Esterification

The ethyl ester group is susceptible to alkaline hydrolysis, yielding the corresponding carboxylic acid. This reactivity is exploitable for prodrug designs, where ester hydrolysis in vivo releases the active metabolite. Conversely, acid-catalyzed esterification could modify the ethyl group to alter solubility or bioavailability.

Electrophilic Substitution

The methoxy group directs electrophilic substitution to the para position, though steric effects from the benzyloxymethyl group may suppress reactivity. Nitration or sulfonation would require stringent conditions, limiting practical utility.

Oxidative Stability

The benzyl ether linkage is prone to oxidative cleavage, necessitating inert atmospheres during storage. Antioxidants or stabilizing agents may prolong shelf life in research settings.

Comparison with Related Compounds

Methyl vs. Ethyl Esters

Replacing the ethyl group with a methyl ester (e.g., 2-methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid methyl ester) reduces molecular weight by 14 g/mol but may compromise solubility. Ethyl esters generally exhibit slower hydrolysis rates, favoring prolonged activity in vivo.

Substituent Effects

The 2-methyl group on the benzyl moiety introduces steric hindrance absent in unsubstituted analogs. This could impede enzymatic degradation, altering pharmacokinetics.

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